

Technical Guide: Structural Properties & Synthesis of 2,3,5-Trimethyl-1H-indole[1]

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Compound of Interest

Compound Name: 2,3,5-Trimethyl-1H-indole

CAS No.: 21296-92-4

Cat. No.: B1593377

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Introduction: The Indole Scaffold in Drug Discovery

2,3,5-Trimethyl-1H-indole (CAS 21296-92-4) is a trisubstituted indole derivative serving as a critical building block in heterocyclic chemistry and pharmaceutical development.[1] Unlike the parent indole, which is susceptible to polymerization and oxidation at the C3 position, the 2,3,5-trimethyl analog possesses a fully substituted pyrrole ring (at carbon positions), enhancing stability and directing electrophilic substitution to the benzenoid ring.

This guide provides a comprehensive technical analysis of its structural properties, spectroscopic signature, and validated synthetic protocols, tailored for researchers in medicinal chemistry.[1]

Structural & Physical Characterization

The introduction of methyl groups at the 2, 3, and 5 positions significantly alters the electronic landscape of the indole core.[1] The 2- and 3-methyl groups block the most reactive sites on the pyrrole ring, while the 5-methyl group acts as an electron-donating group (EDG), activating the benzene ring—specifically the C4 and C6 positions—towards electrophilic attack.

Table 1: Physicochemical Properties

Property	Value	Note
IUPAC Name	2,3,5-Trimethyl-1H-indole	-
CAS Registry	21296-92-4	Specific isomer (distinct from indolenine forms)
Molecular Formula		-
Molecular Weight	159.23 g/mol	-
Melting Point	121.5 °C	Crystalline solid at RT
Boiling Point	~297 °C	Predicted at 760 mmHg
LogP (Oct/Water)	~3.2	Lipophilic, suitable for CNS penetration models
Solubility	Soluble in EtOH, DMSO,	Low solubility in water

Spectroscopic Fingerprinting

Accurate identification of 2,3,5-trimethylindole relies on distinguishing it from its isomers (e.g., 2,3,6-trimethyl or 2,3,3-trimethylindolenine).

Nuclear Magnetic Resonance (NMR) Analysis

The symmetry breaking caused by the 5-methyl group creates a distinct splitting pattern in the aromatic region.^[1]

- H NMR (300 MHz,):
 - 7.60 (br s, 1H, NH): Exchangeable proton.^[1] Shift varies with concentration/solvent.^{[1][2]}
 - 7.25 (s, 1H, H-4): Singlet due to weak meta-coupling with H-6. Deshielded by ring current but shielded by 5-Me.^[1]
 - 7.10 (d,

Hz, 1H, H-7): Ortho-coupling to H-6.

- 6.90 (d,

Hz, 1H, H-6): Doublet (or dd) showing coupling to H-7.

- 2.42 (s, 3H, 5-

): Benzylic methyl group.[1]

- 2.32 (s, 3H, 2-

): Attached to the electron-deficient C2.[1]

- 2.18 (s, 3H, 3-

): Attached to the electron-rich C3.[1]

- Mechanistic Insight: The chemical shift difference between 2-Me and 3-Me (

0.14 ppm) is diagnostic.[1] The C2 position is adjacent to the nitrogen lone pair but is electronically distinct due to the imine-like character in resonance forms, typically resulting in a slightly more downfield shift compared to the C3 methyl.[1]

Mass Spectrometry (MS)

- Ionization Mode: EI (70 eV)

- Molecular Ion (

): m/z 159 (Base peak, 100%)

- Fragmentation:

- m/z 158 (

): Loss of H radical (stable benzyl-like cation).[1]

- m/z 144 (

): Loss of methyl radical (

).[1]

Validated Synthesis Protocol: Fischer Indole

Synthesis

The most robust route to 2,3,5-trimethylindole is the Fischer Indole Synthesis utilizing 4-methylphenylhydrazine and 2-butanone.[1]

Regiochemical Control

The reaction of 2-butanone (methyl ethyl ketone) with hydrazine can theoretically yield two products:

- 2,3-Dimethylindole (via internal enamine - Thermodynamic Product)[1]
- 2-Ethylindole (via terminal enamine - Kinetic Product)[1]

Expert Insight: Under acidic conditions (e.g., acetic acid or

), the reaction strongly favors the formation of the more substituted enamine intermediate, leading exclusively to the 2,3-dimethyl core. The para-methyl group on the hydrazine directs the cyclization to the ortho position, retaining the 5-methyl substitution pattern.[1]

Experimental Procedure

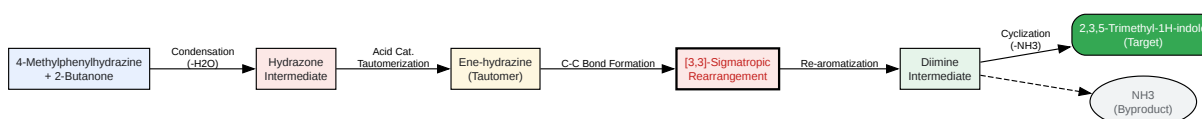
Reagents: 4-Methylphenylhydrazine hydrochloride (1.0 eq), 2-Butanone (1.2 eq), Glacial Acetic Acid (Solvent/Catalyst).

- **Hydrazone Formation:** Dissolve 4-methylphenylhydrazine HCl (15.8 g, 0.1 mol) in glacial acetic acid (50 mL). Add 2-butanone (8.6 g, 0.12 mol) dropwise at room temperature.[1] Stir for 1 hour.
- **Cyclization:** Heat the mixture to reflux (118 °C) for 3–4 hours. The solution will darken as ammonia is evolved.[1]
- **Work-up:** Cool to room temperature. Pour the reaction mixture into crushed ice/water (200 mL). Neutralize carefully with 20% NaOH or until precipitation is complete (pH ~8-9).[1]

- Purification: Filter the crude solid. Recrystallize from ethanol/water (4:1) or purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield off-white crystals.[1]

Mechanism Visualization

The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that defines the Fischer synthesis.



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Caption: Step-wise mechanism of Fischer Indole Synthesis favoring the 2,3-disubstituted product.

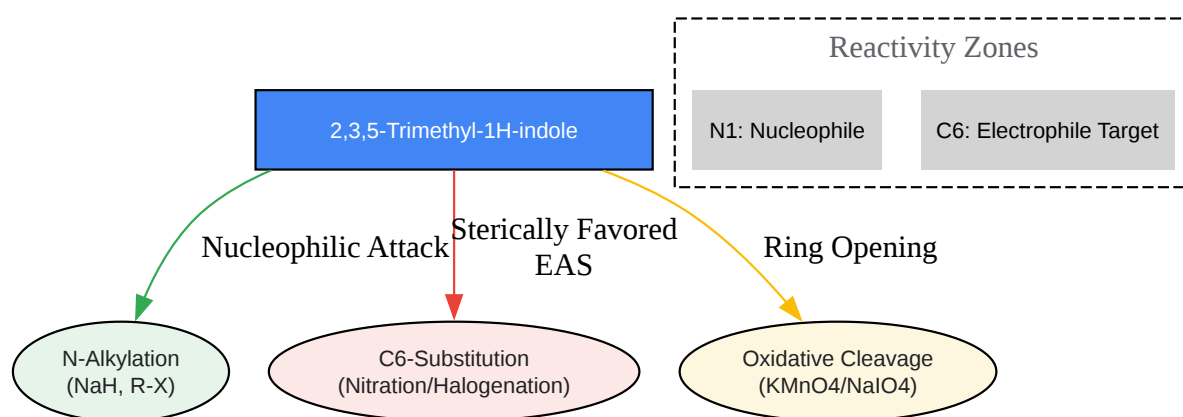
Reactivity & Functionalization Map

The 2,3,5-trimethylindole scaffold presents a unique reactivity profile. With C2 and C3 blocked, standard indole chemistry (like Vilsmeier-Haack formylation at C3) is inhibited.[1] Reactivity is redirected to the benzene ring or the nitrogen atom.[1]

Key Reactivity Pathways

- N-Alkylation: The pyrrolic nitrogen remains nucleophilic.[1] Deprotonation with NaH followed by alkyl halides yields N-substituted derivatives (e.g., for indomethacin analogs).[1]
- Electrophilic Aromatic Substitution (EAS):
 - The 5-methyl group activates the C4 and C6 positions.[1]
 - However, steric hindrance from the 3-methyl group and the peri-interaction makes C4 less accessible.[1]

- Primary Site: C6 is the most favorable site for sulfonation, nitration, or halogenation.[1]
- Oxidation: Treatment with strong oxidants (e.g.,) can cleave the C2-C3 bond (oxidative cleavage) or oxidize the methyl groups to aldehydes/acids depending on conditions.[1]



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Caption: Primary reactivity zones. C6 is the preferred site for EAS due to steric blocking at C4.

Applications in Drug Development

- Serotonin Receptor Modulators: The 5-substituted indole core mimics serotonin (5-hydroxytryptamine).[1] 2,3,5-trimethylindole serves as a lipophilic scaffold to probe 5-HT receptor binding pockets where the 5-hydroxyl group is replaced by a methyl to improve blood-brain barrier permeability.[1]
- Indomethacin Analogs: Used as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) where the N-benzoyl and C3-acetic acid moieties are introduced sequentially.[1]
- Cyanine Dye Intermediates: While 2,3,3-trimethylindolenine is the standard precursor for Cy3/Cy5 dyes, the **2,3,5-trimethyl-1H-indole** can be quaternized and oxidized to form novel polymethine dyes with altered spectral properties due to the 5-methyl donation.[1]

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